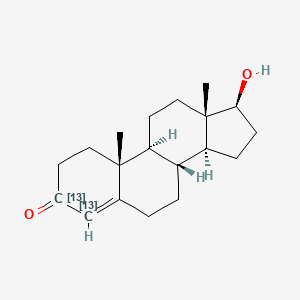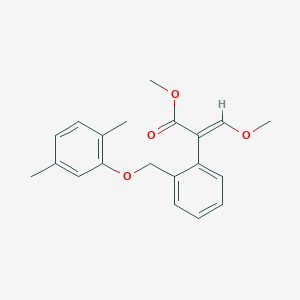
Benmijunzhi
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benmijunzhi, also known as methyl (alphaE)-2-[(2,5-dimethylphenoxy)methyl]-alpha-(methoxymethylene)benzeneacetate, is a fungicidal compound with the molecular formula C20H22O4 and a molecular weight of 326.39 g/mol . It is primarily used as a reference standard in analytical testing within the food and beverage sector .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benmijunzhi involves the reaction of 2,5-dimethylphenol with benzyl chloride to form 2,5-dimethylphenyl benzyl ether. This intermediate is then reacted with methyl (E)-3-methoxyacrylate under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Benmijunzhi undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benmijunzhi is widely used in scientific research due to its fungicidal properties. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of fungicides.
Biology: Studied for its effects on fungal growth and metabolism.
Medicine: Investigated for potential therapeutic applications in antifungal treatments.
Mécanisme D'action
Benmijunzhi exerts its fungicidal effects by inhibiting the mitochondrial respiration in fungi. It targets the cytochrome bc1 complex, disrupting the electron transport chain and leading to the production of reactive oxygen species. This results in oxidative stress and cell death in fungi .
Comparaison Avec Des Composés Similaires
Similar Compounds
Kresoxim-methyl: Another fungicide with a similar mode of action.
Bemystrobin: Shares structural similarities and fungicidal properties with Benmijunzhi.
Uniqueness
This compound is unique due to its specific molecular structure, which provides a distinct spectrum of activity against various fungal species. Its high efficacy and stability make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
852369-40-5 |
|---|---|
Formule moléculaire |
C20H22O4 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
methyl (E)-2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C20H22O4/c1-14-9-10-15(2)19(11-14)24-12-16-7-5-6-8-17(16)18(13-22-3)20(21)23-4/h5-11,13H,12H2,1-4H3/b18-13+ |
Clé InChI |
DYFHTHIEAZGGDF-QGOAFFKASA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2/C(=C\OC)/C(=O)OC |
SMILES canonique |
CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(=COC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


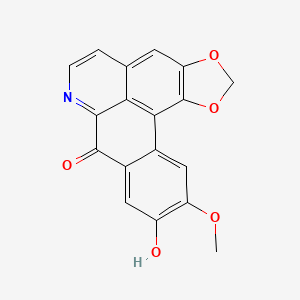

![N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B13410197.png)
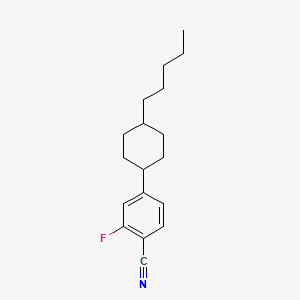
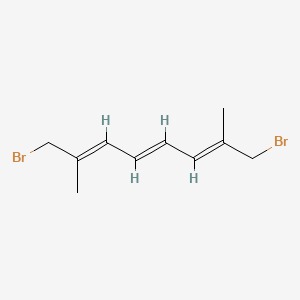

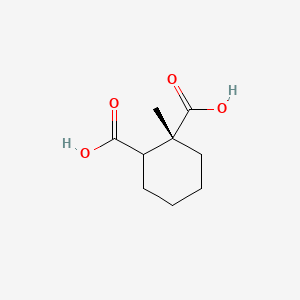
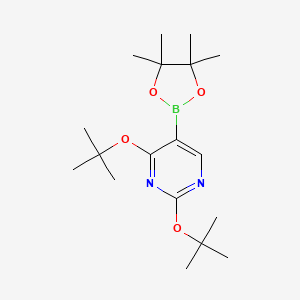
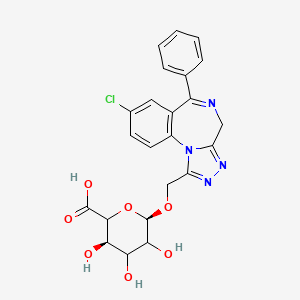
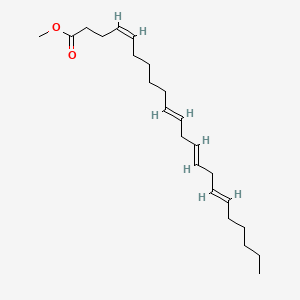

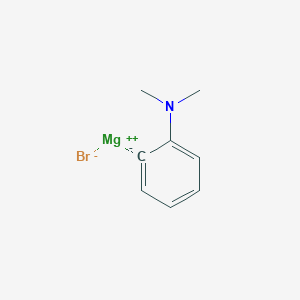
![disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;dihydrate](/img/structure/B13410253.png)
